molecular formula C4H12ClNS B049951 2-(Dimethylamino)ethanethiol hydrochloride CAS No. 13242-44-9

2-(Dimethylamino)ethanethiol hydrochloride

Cat. No. B049951
CAS RN: 13242-44-9
M. Wt: 141.66 g/mol
InChI Key: NRVFDGZJTPCULU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Dimethylamino)ethanethiol hydrochloride involves reactions that produce complexes with metals like zinc, cadmium, and mercury. One method described the preparation of tetranuclear complexes using 2-(dimethylamino)ethanethiolate ligands, highlighting the compound's ability to form stable metal complexes. This synthesis is achieved through reactions involving anhydrous metal halides, the ligand , and triethylamine or sodium hydroxide in suitable solvents (Casals et al., 1991).

Molecular Structure Analysis

The molecular structure of 2-(Dimethylamino)ethanethiol hydrochloride and its derivatives has been elucidated through various analytical techniques. Studies have described the crystal structure of mononuclear zinc(II) complexes, providing insight into the coordination geometry and the chelating behavior of the ligand (Casals et al., 1990). These findings contribute to understanding the molecular basis of the compound's reactivity and interactions with metals.

Chemical Reactions and Properties

The chemical behavior of 2-(Dimethylamino)ethanethiol hydrochloride is characterized by its involvement in various reactions and its ability to form complexes with different metals. The compound undergoes protonation-induced conformational changes, which are crucial for its reactivity and the formation of stable complexes with metals. The importance of strong intramolecular hydrogen bonding in stabilizing these conformations has been highlighted, demonstrating the compound's unique chemical properties (Ohno et al., 2003).

Scientific Research Applications

  • Conformational Studies :

    • Ohno et al. (2003) studied the conformational changes of 2-(N,N-Dimethylamino)ethanethiol in different pH conditions, highlighting its capability to exist in multiple forms (cation, zwitterion, or anion) and the importance of strong intramolecular hydrogen bonding (Ohno et al., 2003).
  • Nanotechnology :

    • Schulz-Drost et al. (2007) demonstrated the use of 2-(dimethylamino)ethanethiol in the synthesis and photophysical characterization of water-soluble CdTe nanocrystals, signifying its role in nanotechnology and materials science (Schulz-Drost et al., 2007).
  • Photodynamic Therapy :

    • Duan et al. (2010) explored the preparation and photodynamic activity of amphiphilic zinc(II) phthalocyanines substituted with 2-(dimethylamino)ethylthio moieties. These compounds exhibited significant photocytotoxicity against various cancer cells, highlighting their potential in photodynamic therapy (Duan et al., 2010).
  • Thiol Ester Hydrolysis :

    • Brown and Aman (1997) investigated the intramolecular catalysis of thiol ester hydrolysis by a tertiary amine and a carboxylate, using 2-(dimethylamino)ethanethiol as a component in their study (Brown & Aman, 1997).
  • Electrochemical Detection :

    • Wang et al. (2004) described a microchip protocol for the capillary electrophoresis separation and electrochemical detection of thiol-containing degradation products of V-type nerve agents, using 2-(dimethylamino)ethanethiol (Wang et al., 2004).
  • Metal Complexes Synthesis :

    • Casals et al. (1991) prepared tetranuclear 2-(dimethylamino)ethanethiolato complexes of zinc, cadmium, and mercury, providing insights into primary and secondary metal–halogen bonding (Casals et al., 1991).

Safety And Hazards

2-(Dimethylamino)ethanethiol hydrochloride is combustible and may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye/face protection . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Future Directions

While specific future directions for 2-(Dimethylamino)ethanethiol hydrochloride were not found in the search results, its use in the synthesis of fluorescent thiocholine esters and as a cationic ligand for the surface modification of gold nanoparticles suggests potential applications in biochemistry and nanotechnology .

properties

IUPAC Name

2-(dimethylamino)ethanethiol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NS.ClH/c1-5(2)3-4-6;/h6H,3-4H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRVFDGZJTPCULU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCS.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046596
Record name N,N-Dimethylcysteamine hydrochloride
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Molecular Weight

141.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)ethanethiol hydrochloride

CAS RN

13242-44-9
Record name 2-(Dimethylamino)ethanethiol hydrochloride
Source CAS Common Chemistry
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Record name Captamine hydrochloride [USAN]
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Record name Captamine hydrochloride
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanethiol, 2-(dimethylamino)-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
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Record name N,N-Dimethylcysteamine hydrochloride
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Record name 2-(dimethylamino)ethanethiol hydrochloride
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Record name CAPTAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
HI Kang, HS Shin - Analytica chimica acta, 2014 - Elsevier
A gas chromatography–tandem mass spectrometric (GC–MS/MS) method has been established for the determination of cyanide in surface water. This method is based on the …
Number of citations: 15 www.sciencedirect.com
V PITSCHMANN, L MATĚJOVSKÝ… - Journal of the Chilean …, 2014 - SciELO Chile
A colorimetric detector tube of 2-(dialkylamino) ethanethiols as precursors of V-type nerve agents and their hydrolytic products was designed. The detector is based on a reaction of 2-(…
Number of citations: 1 www.scielo.cl
I Casals, P Gonzalez-Duarte, C Lopez, X Solans - Polyhedron, 1990 - Elsevier
The preparation of [Zn{SCH 2 CH 2 N(CH 3 ) 2 } 2 ] by electrochemical oxidation of zinc and simultaneous reduction of 2-(dimethylamino)ethanethiol disulphide in an acetonitrile …
Number of citations: 31 www.sciencedirect.com
Z Lozanovski, JP Stanoeva… - Macedonian Journal of …, 2023 - mjcce.org.mk
In order to improve the bioavailability of curcumin, studies have been undertaken to prepare the so-called monocarbonyl analogs of curcumin (MACs) and assess their biological activity…
Number of citations: 0 mjcce.org.mk
W Duan, PC Lo, L Duan, WP Fong, DKP Ng - Bioorganic & medicinal …, 2010 - Elsevier
Treatment of 4,5-dichlorophthalonitrile with 2-(dimethylamino)ethanethiol hydrochloride and K 2 CO 3 afforded 4,5-bis[2-(dimethylamino)ethylthio]phthalonitrile or a heterocycle-fused …
Number of citations: 42 www.sciencedirect.com
MM Rabbani, JS Bae, D Kim, CH Ko… - … of Nanoscience and …, 2011 - ingentaconnect.com
Multiwalled carbon nanotube (MWNT) composites with cadmium telluride (CdTe) or cadmium selenide (CdSe) nanoparticles were prepared via electrostatic interaction. The MWNTs …
Number of citations: 5 www.ingentaconnect.com
MG Warner, SM Reed, JE Hutchison - Chemistry of materials, 2000 - ACS Publications
A general synthetic approach leading to well-defined, water-soluble gold nanoparticles is described that involves a simple, interfacial ligand exchange reaction between a 1.4 nm …
Number of citations: 237 pubs.acs.org
D Kim, MM Rabbani, CH Ko, DG Nam… - Japanese Journal of …, 2011 - iopscience.iop.org
Composites of carboxylated multiwalled carbon nanotubes (c-MWNTs) and CdSe nanoparticles were prepared by the electrostatic interaction. CdSe nanoparticles were stabilized by 2-(…
Number of citations: 10 iopscience.iop.org
C Gerhards, C Schulz-Drost, V Sgobba… - The Journal of …, 2008 - ACS Publications
Newly prepared CdTe quantum dots (QD) bearing shells of water solubility providing capping agents (ie, thioglycolic acid (TGA) and 2-(dimethylamino)ethanethiol hydrochloride (…
Number of citations: 60 pubs.acs.org
MM Rabbani, D Kim, HC Kim, CH Ko, DG Nam… - Metals and Materials …, 2011 - Springer
Composites were prepared by the electrostatic interaction between carboxylated multi-walled carbon nanotubes (c-MWNTs) and either cadmium telluride (CdTe) or cadmium selenide (…
Number of citations: 5 link.springer.com

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